molecular formula C23H28N2O5S B266700 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B266700
Poids moléculaire: 444.5 g/mol
Clé InChI: RKHARMVRSITIHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent activity against several kinases involved in various signaling pathways, making it a promising candidate for the development of targeted therapies.

Mécanisme D'action

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the activity of several kinases involved in various signaling pathways, including BTK, AKT, and FLT3. By inhibiting these kinases, this compound can block the downstream signaling pathways that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against several kinases involved in various signaling pathways, including BTK, AKT, and FLT3. By inhibiting these kinases, this compound can block the downstream signaling pathways that contribute to the development and progression of various diseases. In preclinical studies, this compound has been shown to have potent anti-tumor activity in various cancer models, as well as anti-inflammatory and immunomodulatory effects in autoimmune and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is its potent activity against several kinases involved in various signaling pathways, making it a promising candidate for the development of targeted therapies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Orientations Futures

There are several future directions for the development of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one and related compounds. One potential direction is the development of combination therapies that target multiple signaling pathways involved in various diseases. Another potential direction is the development of more potent and selective inhibitors of BTK, AKT, and FLT3, which may have improved efficacy and safety profiles. Additionally, the development of biomarkers to predict response to this compound and related compounds may help to identify patients who are most likely to benefit from these therapies.

Méthodes De Synthèse

The synthesis of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-diethylaminoethylamine to yield the amide intermediate. The amide is then subjected to a series of reactions, including cyclization and thienylcarbonylation, to yield the final product.

Applications De Recherche Scientifique

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to have potent activity against several kinases involved in various signaling pathways, including BTK, AKT, and FLT3, making it a promising candidate for the development of targeted therapies.

Propriétés

Formule moléculaire

C23H28N2O5S

Poids moléculaire

444.5 g/mol

Nom IUPAC

1-[2-(diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5S/c1-5-24(6-2)11-12-25-20(15-9-10-16(29-3)17(14-15)30-4)19(22(27)23(25)28)21(26)18-8-7-13-31-18/h7-10,13-14,20,27H,5-6,11-12H2,1-4H3

Clé InChI

RKHARMVRSITIHB-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

SMILES canonique

CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.